The compound is commercially available under the brand name Laserphyrin and is produced by Meiji Seika Pharma Co., Ltd. in Tokyo, Japan. Its development has been informed by extensive research into the efficacy of PDT, particularly in the context of treating tumors that have not responded to traditional therapies .
The synthesis of talaporfin sodium involves a two-step process starting from chlorin e6. The first step entails the treatment of chlorin e6 with carbodiimide to produce an intermediate anhydride. In the second step, this anhydride reacts with an aqueous solution of sodium aspartate to yield the final product .
This method ensures a high yield and purity of talaporfin sodium, which is crucial for its effectiveness in clinical applications .
Talaporfin sodium has a complex molecular structure characterized by a chlorin ring system with an aspartic acid moiety. This structure contributes to its unique photophysical properties.
The presence of the aspartic acid residue enhances the biodistribution of talaporfin sodium within tissues during PDT, although it does not significantly alter its application compared to other chlorin-based photosensitizers .
In photodynamic therapy, talaporfin sodium undergoes a photochemical reaction upon activation by light at its absorption wavelength. This reaction generates reactive oxygen species that induce cell death in targeted tumor tissues.
This mechanism is crucial for its therapeutic efficacy against various malignancies .
The mechanism of action for talaporfin sodium involves several key steps:
Data from clinical studies indicate that this process results in significant tumor reduction while minimizing damage to surrounding healthy tissues .
Relevant data indicate that these properties contribute to its effectiveness and safety profile in clinical settings .
Talaporfin sodium is primarily used in photodynamic therapy for various cancers:
The development and application of talaporfin sodium represent significant advancements in targeted cancer therapies, offering improved efficacy and reduced side effects compared to earlier options .
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8